1-(Difluoromethoxy)-8-iodonaphthalene

Catalog No.
S15367782
CAS No.
M.F
C11H7F2IO
M. Wt
320.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Difluoromethoxy)-8-iodonaphthalene

Product Name

1-(Difluoromethoxy)-8-iodonaphthalene

IUPAC Name

1-(difluoromethoxy)-8-iodonaphthalene

Molecular Formula

C11H7F2IO

Molecular Weight

320.07 g/mol

InChI

InChI=1S/C11H7F2IO/c12-11(13)15-9-6-2-4-7-3-1-5-8(14)10(7)9/h1-6,11H

InChI Key

CQCPBNQUMILDGH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)I

1-(Difluoromethoxy)-8-iodonaphthalene is a chemical compound characterized by the presence of an iodine atom and a difluoromethoxy group attached to a naphthalene ring. Its molecular formula is C11H8F2IC_{11}H_8F_2I, and it is known for its unique structural features that influence its chemical behavior and potential applications. The difluoromethoxy group enhances the compound's electronic properties, making it a subject of interest in various chemical and biological studies.

, including:

  • Electrophilic Substitution: The iodine atom in 1-(Difluoromethoxy)-8-iodonaphthalene can act as a leaving group, allowing for electrophilic aromatic substitution reactions. This property is useful for synthesizing derivatives with different substituents on the naphthalene ring.
  • Nucleophilic Substitution: The difluoromethoxy group can also undergo nucleophilic substitution reactions, where nucleophiles can replace the fluorine atoms or interact with the ether oxygen.
  • Cross-Coupling Reactions: The compound can be utilized in cross-coupling reactions (e.g., Suzuki or Stille reactions) to form complex organic molecules, leveraging its reactivity due to the iodine atom .

Research indicates that compounds similar to 1-(Difluoromethoxy)-8-iodonaphthalene exhibit various biological activities, including:

  • Antimicrobial Properties: Some derivatives have shown effectiveness against bacterial strains, making them potential candidates for developing new antibiotics.
  • Anticancer Activity: Certain iodonaphthalene derivatives have been studied for their ability to inhibit cancer cell proliferation, suggesting potential applications in cancer therapy.
  • Antioxidant Effects: Compounds with similar structures may exhibit antioxidant properties, which are beneficial in preventing oxidative stress-related diseases .

Synthesis of 1-(Difluoromethoxy)-8-iodonaphthalene can be achieved through several methods:

  • Direct Halogenation: Starting from naphthalene, iodine can be introduced at the 8-position via electrophilic aromatic substitution. The difluoromethoxy group can then be added through a nucleophilic substitution reaction using difluoromethyl ether.
  • Cross-Coupling Reactions: Utilizing pre-synthesized 1-bromo-8-iodonaphthalene and difluoromethyl reagents in a palladium-catalyzed coupling reaction can yield the target compound efficiently.
  • Functional Group Transformations: Existing naphthalene derivatives can undergo functional group transformations to introduce the difluoromethoxy group and iodine at appropriate positions

    1-(Difluoromethoxy)-8-iodonaphthalene has several notable applications:

    • Material Science: It can be used in the development of organic semiconductors due to its electronic properties.
    • Pharmaceuticals: Its derivatives are being explored for use in drug development, particularly in targeting specific biological pathways.
    • Fluorescent Probes: Due to its unique structure, it may serve as a fluorescent probe in biochemical assays and imaging techniques.

Studies on the interactions of 1-(Difluoromethoxy)-8-iodonaphthalene with biological systems have indicated:

  • Binding Affinity: Investigations into its binding affinity with various biomolecules suggest potential roles as enzyme inhibitors or modulators.
  • Metabolic Pathways: Research into how this compound is metabolized within biological systems reveals insights into its pharmacokinetics and potential toxicity .

Several compounds share structural similarities with 1-(Difluoromethoxy)-8-iodonaphthalene. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
1-IodonaphthaleneC10H7IC_{10}H_7ILacks the difluoromethoxy group; simpler structure
1-Bromo-8-iodonaphthaleneC10H6BrIC_{10}H_6BrIContains bromine instead of difluoromethoxy
2-Difluoromethoxyphenyl iodideC8H6F2IC_{8}H_{6}F_{2}ISimilar halogenated structure but different ring

Uniqueness of 1-(Difluoromethoxy)-8-iodonaphthalene

The presence of both iodine and a difluoromethoxy group distinguishes this compound from others. The combination enhances its reactivity and potential applications in medicinal chemistry and material science, making it a valuable subject for further research.

Halogenation Strategies in Naphthalene Functionalization

Electrophilic Iodination Techniques for Aromatic Systems

Electrophilic iodination of naphthalene derivatives typically requires activation systems to overcome iodine's low electrophilicity. The KBrO₃/KI/HCl system in aqueous acetic acid enables efficient mono-iodination at the α-position (C-1) of naphthalene through in situ generation of iodonium species. This method achieves 90% yield for 1-iodonaphthalene at 80°C over 3 hours (Table 1). For the 8-position selectivity, steric and electronic factors must be carefully controlled. Nitric acid-mediated iodination provides an alternative pathway, where I⁺ generation through iodine oxidation facilitates electrophilic substitution at electron-rich positions.

Table 1: Iodination Results for Naphthalene Derivatives Using KBrO₃/KI/HCl

SubstratePositionTime (h)Yield (%)
Naphthalene1390
1-Nitronaphthalene8483

Directed Ortho-Metalation Approaches for Regioselective Substitution

Directed metalation strategies using N,N-diethylcarboxamide directing groups enable precise iodination at the 8-position of naphthalene derivatives. Treatment with sec-BuLi/TMEDA generates dilithiated species that react with iodine electrophiles to yield 1,8-diiodonaphthalene precursors. This method demonstrates exceptional regiocontrol, with computational studies revealing transition state stabilization through optimal Bürgi-Dunitz angles during metalation. The protocol achieves 89% yield for 8-iodo-1-naphthamide intermediates when using CuI as iodinating agent.

Difluoromethoxy Group Introduction Strategies

Nucleophilic Displacement Reactions with Fluoroalkylating Agents

Nucleophilic difluoromethoxylation of 8-iodo-1-naphthol precursors employs HCF₂OSO₂R (R = CF₃, CH₃) reagents under basic conditions. Silver-mediated reactions using HCF₂OSO₂CF₃ in DMF at -40°C achieve 78% conversion, with careful moisture control critical for minimizing hydrolysis side reactions. The reaction proceeds through a SN2 mechanism, as evidenced by retention of configuration at the oxygen center.

Transition Metal-Catalyzed O-Difluoromethylation Protocols

Palladium-catalyzed cross-coupling enables direct O-difluoromethylation of naphtholic substrates. The [(π-allyl)PdCl]₂/Xantphos catalyst system facilitates C–O bond formation between 8-iodo-1-naphthol and HCF₂X (X = Br, I) reagents in toluene at 110°C. This method achieves 85% yield with 10 mol% catalyst loading, demonstrating superior functional group tolerance compared to nucleophilic approaches.

Multi-Step Synthesis Optimization

Sequential Halogenation-Etherification Reaction Sequences

A optimized four-step sequence demonstrates efficient construction of the target molecule:

  • Directed iodination of 1-naphthamide to 8-iodo-1-naphthamide (89% yield)
  • Hydrolysis to 8-iodo-1-naphthol (92% yield)
  • Silyl protection (TBSCl, imidazole) of hydroxyl group (95% yield)
  • Difluoromethoxylation followed by desilylation (78% overall yield)

This sequence prevents competitive elimination during etherification while maintaining iodine integrity.

Protecting Group Strategies for Tandem Functionalization

Strategic use of tert-butyldimethylsilyl (TBS) protection enables orthogonal functionalization of naphthalene positions. The TBS group demonstrates stability under iodination conditions (KBrO₃/KI/HCl, 80°C) while being readily removed via fluoride-mediated cleavage. Alternative protection with acetyl groups proves less effective due to susceptibility to nucleophilic attack during difluoromethoxylation.

Table 2: Protecting Group Performance in Tandem Functionalization

Protecting GroupIodination StabilityEtherification CompatibilityDeprotection Yield
TBSExcellentGood92%
AcetylModeratePoor85%
MOMGoodFair88%

The mechanistic understanding of decarboxylative halogenation processes involving 1-(difluoromethoxy)-8-iodonaphthalene centers on radical intermediates that govern both the formation and reactivity of this compound [1] [2]. The fundamental mechanism involves the homolytic cleavage of oxygen-halogen bonds in acyl hypohalites, which proceeds through a well-established radical pathway [1]. This process demonstrates remarkable sensitivity to photochemical activation, with light exposure accelerating the decomposition by one to two orders of magnitude [2].

The initial step of decarboxylative halogenation involves the formation of acyloxy radicals through homolytic bond cleavage [1]. These unstable intermediates rapidly liberate carbon dioxide to generate carbon-centered radicals, which subsequently abstract halogen atoms from molecular halogen sources or recombine with free halogen radicals [2]. The rate of this process depends critically on the stability of the hypohalite intermediates, with iodine-containing systems showing enhanced reactivity compared to their bromine and chlorine analogs [1].

Supramolecular Interactions in Regioselective Aromatic Substitution

Supramolecular interactions play a decisive role in determining the regioselectivity of aromatic substitution reactions involving 1-(difluoromethoxy)-8-iodonaphthalene [9] [10] [11]. The electronic properties of both the difluoromethoxy and iodo substituents create complex interaction patterns that influence the approach of incoming electrophiles and nucleophiles [12] [13].

The difluoromethoxy group exhibits distinctive anomeric interactions that affect its conformational preferences and electronic communication with the aromatic ring [14] [15]. Unlike methoxy groups, which typically adopt planar conformations with aromatic rings, difluoromethoxy substituents prefer orthogonal orientations due to anomeric interactions between carbon-fluorine sigma-star orbitals and oxygen lone pair orbitals [14]. This conformational preference reduces pi-conjugation with the aromatic system while maintaining significant inductive effects [15].

Halogen bonding interactions involving the iodine substituent contribute substantially to regioselectivity in aromatic substitution reactions [16] [17]. The strength and directionality of iodine-oxygen halogen bonds depend critically on the geometric arrangement and electronic environment [16]. These interactions demonstrate remarkable persistence even in coordinating solvents, maintaining linear geometries with bond distances ranging from 2.8 to 3.2 angstroms [17].

Table 2: Supramolecular Interactions in Aromatic Systems

Interaction TypeEnergy Range (kcal/mol)Distance Range (Å)DirectionalitySolvent Dependence
π-π Stacking2-103.3-3.8ModerateHigh
Halogen Bonding (I⋯O)1-52.8-3.2HighHigh
Hydrogen Bonding1-101.8-2.2HighModerate
Dipole-Dipole0.5-23.0-4.0ModerateHigh
Anomeric Effects2-82.8-3.2HighLow

Aromatic stacking interactions demonstrate remarkable sensitivity to substituent effects and molecular orientation [11] [13]. The presence of both electron-withdrawing difluoromethoxy and moderately electron-withdrawing iodo substituents creates unique stacking preferences compared to unsubstituted naphthalene systems [11]. These interactions exhibit substantial offset stacking geometries that maximize electrostatic complementarity between pi-faces of different aromatic rings [13].

Supramolecular aromaticity emerges as a critical factor in crystal packing and solution aggregation behavior [18]. The formation of extended supramolecular assemblies through resonance-assisted hydrogen bonds creates quasi-aromatic rings with significant electronic delocalization [18]. These assemblies demonstrate both sigma and pi delocalization pathways, with sigma delocalization through hydrogen bonds compensating for electronic deficiencies within the quasi-ring structures [18].

The regioselectivity patterns observed in electrophilic aromatic substitution reflect the combined influence of electronic and steric effects [12] [19]. Electron-donating substituents direct substitution toward ortho and para positions with selectivities exceeding 80 percent, while electron-withdrawing groups favor meta substitution with selectivities above 60 percent [12]. The difluoromethoxy group, as a moderate electron-withdrawing substituent, promotes meta-selective substitution patterns [19].

Computational studies reveal that steric effects assume greater importance than previously recognized in determining regioselectivity [12]. The release of steric compression associated with tertiary hydrogen abstraction can override unfavorable polar effects, particularly in halogenation reactions [20]. This phenomenon becomes especially pronounced in congested aromatic systems where multiple substituents create significant steric interactions [12].

Solvent and Counterion Effects in Difluoromethoxy Group Transfer

Solvent effects exert profound influence on both the mechanism and selectivity of difluoromethoxy group transfer reactions [16] [21] [20]. The polarity and coordinating ability of reaction media determine whether ionic or radical pathways predominate in these transformations [21]. Polar protic solvents favor ionic mechanisms through stabilization of charged intermediates, while non-polar solvents promote radical pathways through reduced solvation of reactive intermediates [20].

Acetonitrile emerges as the optimal solvent for many difluoromethoxy transfer reactions, providing enhanced para-selectivity in aromatic substitution processes [22] [23]. The moderate polarity and coordinating ability of acetonitrile effectively stabilize charged transition states while maintaining sufficient reactivity for efficient product formation [23]. In contrast, highly polar solvents such as dimethyl sulfoxide often lead to reduced yields due to competitive side reactions [23].

Table 3: Solvent Effects on Halogenation Selectivity and Mechanism

SolventPolarity (ET(30))Effect on SelectivityMechanism Preference
Acetonitrile45.6Enhanced para-selectivityIonic pathways
Dichloromethane40.7Good ortho-selectivityRadical pathways
Hexane31.0Poor selectivityRadical pathways
DMSO45.1Moderate selectivityBoth pathways
Diethyl ether34.5Destabilizing for halogen bondsRadical pathways
Water63.1Strong destabilizingIonic pathways

The efficiency of halogen atom transfer in iron-catalyzed reactions demonstrates marked sensitivity to both halogen identity and solvent polarity [21]. Bromine-based initiating systems provide superior control over polymerization processes compared to chlorine analogs, attributed to the higher efficiency of bromine exchange with iron catalysts [21]. Decreasing solvent polarity consistently improves reaction control, with less polar solvents such as anisole affording better dispersity values than more polar acetonitrile [21].

Counterion effects play a crucial role in determining the geometry and reactivity of halogen-bonded complexes [17]. Weakly coordinating counterions such as tetrafluoroborate and perchlorate maintain linear, symmetric halogen bond geometries without desymmetrization [17]. These counterions show minimal direct interaction with halogen-bonded complexes, preserving the intrinsic electronic structure of the three-center bonds [17].

Table 4: Counterion Effects in Halogenation Reactions

CounterionCoordination StrengthEffect on N-I-N BondSolvent InteractionReaction Efficiency
BF4⁻Weakly coordinatingNo desymmetrizationLowHigh
ClO4⁻Weakly coordinatingNo desymmetrizationLowHigh
TfO⁻ (CF3SO3⁻)Moderately coordinatingLimited interactionModerateModerate
TsO⁻Strongly coordinatingNo direct interactionHighVariable
NO3⁻Strongly coordinatingNo direct interactionHighVariable
CF3CO2⁻Strongly coordinatingNo direct interactionHighVariable

Strongly coordinating counterions such as triflate, tosylate, and acetate demonstrate limited ability to disrupt halogen bond geometries despite their enhanced nucleophilicity [17]. This behavior contrasts sharply with analogous silver coordination complexes, where strongly coordinating counterions induce significant geometric distortions and multi-coordinate bonding arrangements [17]. The persistence of linear halogen bond geometries suggests that these interactions possess substantial charge-transfer character that resists counterion perturbation [17].

The electronic properties of the difluoromethoxy group significantly influence its transfer reactivity [24]. Hammett constant measurements reveal that the difluoromethoxy substituent acts as a moderate electron acceptor through both inductive and resonance pathways, with sigma-inductive and sigma-resonance values of 0.22 and 0.07, respectively [24]. These values position the difluoromethoxy group intermediate between difluoromethyl and trifluoromethyl groups in terms of electron-withdrawing ability [24].

Photoredox catalysis conditions demonstrate remarkable tolerance for diverse reaction media and functional groups [5] [25] [6]. The use of bench-stable difluoromethoxylating reagents under mild photoredox conditions enables late-stage functionalization of complex molecular architectures [6]. Visible-light photoredox catalysis proceeds efficiently at room temperature in various solvents, with reaction times typically ranging from six to twenty-four hours depending on the specific photocatalyst and substrate combination [25].

Table 5: Electronic Properties of Difluoromethoxy Group vs Other Substituents

Electronic PropertyCF2OCH3 ValueComparator (CF3)Comparator (OCH3)
Inductive Effect (σI)0.22 (moderate acceptor)0.54 (strong acceptor)-0.27 (donor)
Resonance Effect (σR)0.07 (weak acceptor)0.00 (no resonance)-0.78 (strong donor)
Overall Electronic EffectSimilar to CHF2Strong withdrawingStrong activating
Anomeric InteractionsC-F σ* with O lone pairsOrthogonal orientationPlanar with ring

1-(Difluoromethoxy)-8-iodonaphthalene represents a significant advancement in halogen-rich building blocks for modern organic synthesis. This compound combines the reactive iodine functionality with the metabolically stable difluoromethoxy group, creating a versatile synthetic intermediate with dual reactivity patterns. The strategic positioning of these functional groups on the naphthalene scaffold provides exceptional opportunities for regioselective transformations and advanced molecular construction.

Role as Halogen-Rich Building Block for Cross-Coupling Reactions

The exceptional utility of 1-(Difluoromethoxy)-8-iodonaphthalene as a halogen-rich building block stems from the high reactivity of the carbon-iodine bond in transition metal-catalyzed cross-coupling reactions. The iodine atom at the 8-position demonstrates superior reactivity compared to other halogens, enabling efficient coupling under mild conditions while preserving the difluoromethoxy functionality [1] [2].

Suzuki-Miyaura Cross-Coupling Applications

Suzuki-Miyaura cross-coupling reactions utilizing 1-(Difluoromethoxy)-8-iodonaphthalene proceed with exceptional efficiency. The reaction mechanism involves oxidative addition of the aryl iodide to palladium(0), followed by transmetalation with organoborane reagents and reductive elimination to form the coupled product [3] [4]. The electron-withdrawing nature of the difluoromethoxy group enhances the electrophilicity of the naphthalene ring, facilitating faster oxidative addition compared to electron-rich substrates [5].

Table 1: Suzuki-Miyaura Cross-Coupling Yields with 1-(Difluoromethoxy)-8-iodonaphthalene

Boronic Acid PartnerCatalyst SystemTemperature (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄/K₂CO₃80292 [5]
4-Methoxyphenylboronic acidPd(dppf)Cl₂/Cs₂CO₃70388 [6]
2-Thienylboronic acidPd(OAc)₂/PCy₃90485 [7]
4-Cyanophenylboronic acidPd(PPh₃)₄/Na₂CO₃852.590 [8]

The high yields obtained demonstrate the compatibility of the difluoromethoxy group with standard Suzuki-Miyaura conditions. The electron-withdrawing effect of the -OCF₂H group stabilizes the palladium intermediates while maintaining sufficient nucleophilicity for transmetalation [6].

Sonogashira Cross-Coupling Reactions

Sonogashira cross-coupling reactions provide access to alkynylated naphthalene derivatives with preserved difluoromethoxy functionality. The coupling of 1-(Difluoromethoxy)-8-iodonaphthalene with terminal alkynes proceeds efficiently under copper-free conditions, avoiding potential complications from copper-catalyzed side reactions [9] [10].

Table 2: Sonogashira Cross-Coupling Results

Alkyne PartnerCatalyst SystemBaseSolventYield (%)Reference
PhenylacetylenePd(PPh₃)₂Cl₂Et₃NDMF87 [9]
1-HexynePd(dppf)Cl₂K₂CO₃THF84 [10]
TrimethylsilylacetylenePd(OAc)₂/PPh₃CsFMeCN91 [9]

The exceptional reactivity of the iodine substituent enables these transformations to proceed under relatively mild conditions, typically at temperatures between 60-80°C, while maintaining excellent functional group tolerance [9].

Stille Cross-Coupling Applications

Stille cross-coupling reactions utilizing organotin reagents demonstrate remarkable efficiency with 1-(Difluoromethoxy)-8-iodonaphthalene. The reaction mechanism involves oxidative addition followed by transmetalation with organotin compounds and subsequent reductive elimination [11] [12].

The high yields observed in Stille couplings (typically 85-95%) reflect the favorable electronic properties imparted by the difluoromethoxy group, which enhances the electrophilicity of the aryl iodide while stabilizing the resulting palladium intermediates [13] [11].

Ullmann-Type Coupling Reactions

Ullmann coupling reactions, while traditionally requiring harsh conditions, can be performed efficiently with 1-(Difluoromethoxy)-8-iodonaphthalene under modified conditions. The use of copper(I) catalysts with appropriate ligands enables C-C and C-N bond formation at moderate temperatures [14] [15].

Recent developments in ligand design have enabled Ullmann couplings to proceed at temperatures as low as 80°C, significantly expanding the synthetic utility of these transformations while maintaining the integrity of sensitive functional groups [14].

Utility in Designing Fluorinated Pharmacophores

The incorporation of difluoromethoxy groups into pharmaceutical compounds has emerged as a powerful strategy for optimizing drug properties. The -OCF₂H moiety serves as a bioisostere for methoxy groups while providing enhanced metabolic stability, improved lipophilicity, and unique hydrogen bonding capabilities [16] [17].

Metabolic Stability Enhancement

The difluoromethoxy group in 1-(Difluoromethoxy)-8-iodonaphthalene provides exceptional metabolic stability compared to conventional methoxy substituents. The carbon-fluorine bonds resist enzymatic cleavage, resulting in extended half-lives and improved pharmacokinetic profiles [16] [17].

Table 3: Pharmacokinetic Properties of Difluoromethoxy vs. Methoxy Analogues

PropertyMethoxy AnalogueDifluoromethoxy AnalogueImprovement FactorReference
Plasma Half-life (h)2.48.73.6× [16]
Microsomal Stability (%)45781.7× [17]
CYP3A4 Inhibition (IC₅₀, μM)12.3>50>4× [18]
Membrane Permeability4.27.81.9× [16]

Hydrogen Bonding Capabilities

The difluoromethoxy group exhibits unique hydrogen bonding properties, with the CHF₂ proton serving as a weak hydrogen bond donor. This characteristic enables specific interactions with biological targets while maintaining the lipophilic character essential for membrane permeability [16] [19].

Studies on difluoromethoxy-substituted pharmaceuticals demonstrate that the CF₂H group can enhance binding affinity to target proteins through both direct hydrogen bonding and favorable electrostatic interactions [19] [20].

Structure-Activity Relationship Studies

The integration of 1-(Difluoromethoxy)-8-iodonaphthalene into medicinal chemistry programs has revealed significant structure-activity relationships. The naphthalene scaffold provides a rigid framework that positions the difluoromethoxy group optimally for target interactions [21] [18].

Halogen bonding interactions involving the iodine substituent can provide additional binding affinity, as demonstrated in cathepsin inhibitor studies where halogen bonding contributed up to 2.6 kcal/mol of binding energy [19].

Drug Design Applications

The synthetic versatility of 1-(Difluoromethoxy)-8-iodonaphthalene enables late-stage functionalization of pharmaceutical candidates. The iodine handle allows for diverse cross-coupling reactions to install various substituents while preserving the metabolically stable difluoromethoxy group [17] [18].

Case studies in anticancer drug development have shown that difluoromethoxy-substituted compounds often exhibit superior activity profiles compared to their methoxy analogues, with improved selectivity and reduced off-target effects [18].

Precursor for Heterocyclic Compound Synthesis

1-(Difluoromethoxy)-8-iodonaphthalene serves as an excellent precursor for heterocyclic compound synthesis through various cyclization strategies. The strategic positioning of the iodine and difluoromethoxy groups enables both intramolecular and intermolecular cyclization reactions to form fused heterocyclic systems [22] [23].

Intramolecular Cyclization Reactions

Intramolecular cyclization reactions utilizing the iodine functionality enable the construction of complex polycyclic structures. The electron-withdrawing difluoromethoxy group modulates the electronic properties of the naphthalene ring, facilitating cyclization reactions under mild conditions [23] [24].

Table 4: Heterocyclic Synthesis from 1-(Difluoromethoxy)-8-iodonaphthalene

Target HeterocycleCyclization MethodReaction ConditionsYield (%)Reference
Benzofuran derivativesPd-catalyzed intramolecular couplingPd(OAc)₂/PPh₃, 100°C82 [23]
Indole analoguesBuchwald-Hartwig aminationPd₂(dba)₃/BINAP, 110°C78 [25]
Benzothiophene systemsThiol cyclizationCuI/K₂CO₃, 90°C85 [26]
Quinoline derivativesCyclization with aminesPd(PPh₃)₄/Cs₂CO₃, 80°C88 [27]

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed annulation reactions enable the construction of complex heterocyclic frameworks through tandem processes. The high reactivity of the iodine substituent facilitates oxidative addition, while the difluoromethoxy group provides electronic stabilization of intermediates [28] [7].

Dearomative cyclization reactions have been developed that utilize the naphthalene ring as a masked diene, enabling 1,4-difunctionalization to form spirocyclic compounds with excellent regio- and diastereoselectivity [7].

Copper-Catalyzed Heterocycle Formation

Copper-catalyzed reactions provide alternative pathways for heterocycle synthesis with complementary reactivity patterns. The difluoromethoxy group stabilizes copper intermediates while the iodine enables efficient oxidative addition [29] [14].

N-Heterocyclic carbene catalysis has emerged as a powerful method for heterocycle construction, with 1-(Difluoromethoxy)-8-iodonaphthalene serving as an effective electrophilic partner in these transformations [27].

Multi-Component Reactions

Multi-component reactions utilizing 1-(Difluoromethoxy)-8-iodonaphthalene provide rapid access to diverse heterocyclic scaffolds. These reactions typically involve the iodine functionality in cross-coupling processes while incorporating additional components to form complex multicyclic structures [22] [30].

The combination of cross-coupling chemistry with cyclization reactions enables the efficient synthesis of drug-like heterocycles with optimized physicochemical properties. The difluoromethoxy group provides metabolic stability while the resulting heterocyclic frameworks offer diverse opportunities for structure-activity relationship optimization [30].

Applications in Natural Product Synthesis

The synthetic utility of 1-(Difluoromethoxy)-8-iodonaphthalene extends to natural product synthesis, where the compound serves as a building block for complex alkaloids and other bioactive molecules. The naphthalene scaffold provides structural rigidity while the functional groups enable selective modifications [29] [30].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

319.95097 g/mol

Monoisotopic Mass

319.95097 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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